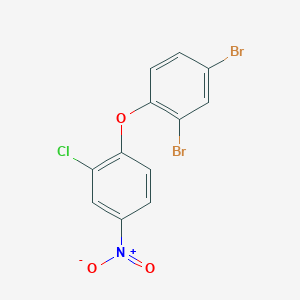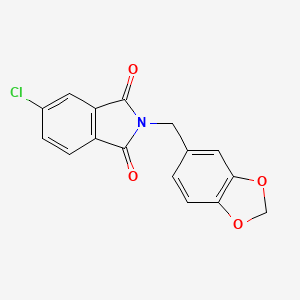
2,4-Dibromo-1-(2-chloro-4-nitrophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-1-(2-chloro-4-nitrophenoxy)benzene is an organic compound with the molecular formula C12H6Br2ClNO3. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring, making it a highly substituted aromatic compound. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1-(2-chloro-4-nitrophenoxy)benzene typically involves the bromination of 1-(2-chloro-4-nitrophenoxy)benzene. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-1-(2-chloro-4-nitrophenoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine or chlorine atoms.
Reduction: Formation of 2,4-dibromo-1-(2-chloro-4-aminophenoxy)benzene.
Oxidation: Formation of oxidized products depending on the specific conditions and reagents used.
Scientific Research Applications
2,4-Dibromo-1-(2-chloro-4-nitrophenoxy)benzene is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving the interaction of substituted aromatic compounds with biological systems.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-1-(2-chloro-4-nitrophenoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the halogen atoms can engage in halogen bonding with other molecules. These interactions can affect various biochemical pathways and processes, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-1-(4-nitrophenoxy)benzene
- 2,4-Dibromo-1-(4-nitrophenoxy)benzene
- 2,4-Dichloro-1-(2-nitrophenoxy)benzene
Uniqueness
2,4-Dibromo-1-(2-chloro-4-nitrophenoxy)benzene is unique due to the specific combination of bromine, chlorine, and nitro groups on the benzene ring. This combination imparts distinct chemical properties, such as reactivity and stability, making it suitable for specific research and industrial applications.
Properties
Molecular Formula |
C12H6Br2ClNO3 |
|---|---|
Molecular Weight |
407.44 g/mol |
IUPAC Name |
2-chloro-1-(2,4-dibromophenoxy)-4-nitrobenzene |
InChI |
InChI=1S/C12H6Br2ClNO3/c13-7-1-3-11(9(14)5-7)19-12-4-2-8(16(17)18)6-10(12)15/h1-6H |
InChI Key |
CCOAJNIEJMEYBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-fluorobenzamide](/img/structure/B12474070.png)

![(2E)-3-[3,5-dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B12474082.png)

![N-tert-butyl-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12474094.png)
![4-Chlorophenyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexanecarboxylate (non-preferred name)](/img/structure/B12474102.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide](/img/structure/B12474106.png)

![4-[(3-Cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12474116.png)
![N-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B12474122.png)
![2-(4-benzylpiperazin-1-yl)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B12474130.png)
![4-[1-Butyramido-2,2,2-trifluoro-1-(trifluoromethyl)ethylamino]-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B12474138.png)
![1-(3-Nitrophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B12474142.png)
![2-[(2,4-Dinitrophenyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B12474153.png)
